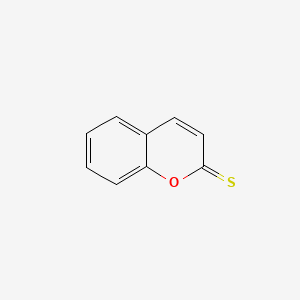

2H-1-Benzopyran-2-thione

Description

Overview of the Benzopyran Thione Class within Heterocyclic Systems

2H-1-Benzopyran-2-thione belongs to the broader class of thiocoumarins, which are sulfur-containing heterocyclic compounds. benthamdirect.comnih.gov These compounds are bioisosteres of coumarins, meaning one or more oxygen atoms in the coumarin (B35378) structure have been replaced by sulfur. benthamdirect.commdpi.comresearchgate.net This substitution of sulfur for oxygen is a common strategy in medicinal chemistry to modulate the chemical and biological properties of a molecule. nih.govencyclopedia.pub

The benzopyran thione class is chemically subdivided into three main groups based on the position and number of sulfur substitutions mdpi.comnih.govencyclopedia.pub:

Thiocoumarins (1-benzothiopyran-2-ones): The oxygen atom in the pyran ring is replaced by a sulfur atom.

2-Thioxocoumarins (2H-1-benzopyran-2-thiones): The carbonyl oxygen at the C-2 position is replaced by a sulfur atom. This compound is a member of this group.

Dithiocoumarins (1-benzothiopyran-2-thiones): Both the ring oxygen and the carbonyl oxygen are replaced by sulfur atoms. nih.govencyclopedia.pub

The introduction of the sulfur atom, which is less electronegative and larger than oxygen, significantly influences the electronic distribution, planarity, and reactivity of the benzopyran system, leading to unique physicochemical and biological properties compared to their oxygenated counterparts. encyclopedia.pubontosight.ai

Historical Context and Evolution of Research on Thiocoumarins

Research into thiocoumarins dates back several decades, with early reports in the 1980s highlighting their clinical applications as hemorrhagic agents and anticoagulants that interfere with vitamin K-dependent coagulation factors. nih.govencyclopedia.pub Some derivatives also found use as rodenticides. nih.govencyclopedia.pub During this period, foundational synthetic methods for preparing these compounds were established. nih.govencyclopedia.pub

Despite their early discovery, thiocoumarins received considerably less attention from the research community compared to the extensively studied coumarins. nih.gov However, recent years have witnessed a resurgence of interest. This renewed focus is driven by advancements in synthetic methodologies, including microwave-assisted reactions, and a deeper understanding of their potential applications. nih.govencyclopedia.pub Modern research has expanded beyond their anticoagulant properties to explore their potential as antimicrobial, antioxidant, and anticancer agents. ontosight.aimedkoo.com Furthermore, the unique photophysical properties of thiocoumarins have opened new avenues of research, particularly in their use as fluorescent probes, sensors for metal ions, and as photocages for the controlled release of molecules. mdpi.comnih.govmdpi.com

Structural Relationship to Parent Coumarins and Other Chalcogen Analogues

The fundamental structural difference between this compound and its parent compound, coumarin (2H-1-benzopyran-2-one), is the substitution of the exocyclic carbonyl oxygen atom with a sulfur atom, forming a thiocarbonyl group (C=S). mdpi.comrsc.org This seemingly simple substitution has profound effects on the molecule's properties. The C=S bond is longer and weaker than the C=O bond, and the sulfur atom's larger size and greater polarizability alter the molecule's geometry and electronic characteristics. encyclopedia.pub

This structural modification leads to distinct differences in reactivity and biological interactions. For instance, studies on carbonic anhydrase inhibitors have shown that 2-thioxocoumarins bind to the enzyme's active site in a completely different manner than their coumarin counterparts. nih.govacs.org While coumarins are typically hydrolyzed by the enzyme, 2-thioxocoumarins can remain intact, with the exocyclic sulfur atom directly interacting with the zinc ion in the active site. acs.org

The concept of chalcogen substitution extends beyond sulfur. The replacement of oxygen with other Group 16 elements, such as selenium, has also been explored. mdpi.com Selenium-containing coumarin analogues have been synthesized and investigated for their biological activities, demonstrating that the systematic exchange of chalcogens is a viable strategy for tuning the properties of the benzopyran scaffold. mdpi.com

| Feature | Coumarin (2H-1-Benzopyran-2-one) | This compound |

| Key Functional Group | Carbonyl (C=O) | Thiocarbonyl (C=S) |

| Chalcogen at C-2 | Oxygen | Sulfur |

| Bond Length (C=Chalcogen) | Shorter | Longer |

| Bond Strength (C=Chalcogen) | Stronger | Weaker |

| Biological Interaction Example | Hydrolyzed by carbonic anhydrase | Can bind intact to carbonic anhydrase active site |

Academic Significance and Research Trajectories

The academic significance of this compound and its derivatives has grown substantially, moving from initial studies on their anticoagulant effects to a wide array of applications in medicinal chemistry and materials science. nih.govencyclopedia.pubmedkoo.com

Current research trajectories are focused on several key areas:

Medicinal Chemistry: Thiocoumarins are being actively investigated for a range of pharmacological activities. Studies have demonstrated their potential as antimicrobial, antifungal, antioxidant, and anticancer agents. ontosight.aimedkoo.com Specific derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase and tumor necrosis factor-alpha (TNF-α), highlighting their potential as anti-inflammatory agents. nih.govnih.gov

Photophysical Applications: The replacement of carbonyl oxygen with sulfur often results in a bathochromic shift (a shift to longer wavelengths) in the compound's absorption and emission spectra. mdpi.com This property makes thiocoumarins attractive for use as fluorescent probes and sensors for detecting metal ions and other analytes. mdpi.comnih.gov

Photocaging Groups: Certain thiocoumarin derivatives, such as 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM), are being explored as "photocages." encyclopedia.pubmdpi.com These molecules can be used to "cage" a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength (often blue-cyan light, which is less damaging to cells than UV light), the thiocoumarin cage breaks apart, releasing the active molecule with high spatial and temporal control. encyclopedia.pubmdpi.com This technology is a powerful tool for studying cellular signaling pathways. mdpi.comresearchgate.net

The versatility of the thiocoumarin scaffold, combined with the tunable nature of its properties through chemical modification, ensures that this compound and its analogues will remain a fertile ground for academic and industrial research. nih.govontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

3986-98-9 |

|---|---|

Molecular Formula |

C9H6OS |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

chromene-2-thione |

InChI |

InChI=1S/C9H6OS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H |

InChI Key |

FRZDLTCXOSFHJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=S)O2 |

Other CAS No. |

3986-98-9 |

Origin of Product |

United States |

Fundamental Structural Chemistry and Molecular Architecture

Core Benzopyran-2-thione Ring System

Crystallographic studies have demonstrated that the 2H-1-Benzopyran-2-thione molecule is essentially planar. This planarity is a critical factor in determining its aromatic character. The fused ring system allows for the delocalization of π-electrons across both the benzene (B151609) and the thiopyran rings.

Detailed X-ray crystallographic data provides precise measurements of bond lengths and angles within the this compound molecule.

| Bond/Angle | Typical Value (in this compound and its derivatives) |

| C=S bond length | ~1.65 Å |

| C-S-C bond angle | Variable, influenced by ring strain and substituents |

| O-C=S bond angle | Influenced by the electronic nature of the rest of the molecule |

The geometry of the thione group, including the C=S bond length and the angles involving the sulfur atom, plays a crucial role in the molecule's chemical behavior and its interactions with other molecules.

Isomerism and Tautomerism in this compound Derivatives

Derivatives of this compound can exhibit various forms of isomerism. Positional isomers arise from the different possible locations of substituents on the benzopyran ring system.

Of particular significance is the potential for thione-thiol tautomerism in certain derivatives. This type of tautomerism involves the migration of a proton from a nitrogen or oxygen atom to the sulfur atom of the thione group, resulting in the formation of a thiol tautomer. The equilibrium between the thione and thiol forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

For derivatives containing a hydroxyl or an amino group, the following equilibrium can be considered:

Thione Form <=> Thiol Form

Computational studies on related heterocyclic thiones have shown that the thione tautomer is often more stable in the gas phase nih.gov. However, the relative stability can be altered in solution due to differential solvation of the tautomers. The study of thione-thiol tautomerism is crucial as the two forms can exhibit different chemical and biological properties.

Substituent Effects on Molecular Conformation

The introduction of substituents onto the benzopyran-2-thione framework can have a significant impact on the molecule's conformation and electronic properties. The nature and position of the substituent determine the extent of these effects.

Electron-donating groups (EDGs) , such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, can increase the electron density in the ring system. This can lead to changes in bond lengths and angles, as well as influencing the planarity of the molecule nih.gov.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, have the opposite effect, decreasing the electron density of the ring. This can also lead to geometric distortions.

The table below summarizes the general effects of different types of substituents on the molecular properties of benzopyran derivatives.

| Substituent Type | Position | General Effect on Molecular Conformation and Electronics |

| Electron-Donating Group | C-6, C-7 | Can increase electron density on the pyran ring, potentially affecting bond lengths and the barrier to rotation of the substituent. May also participate in intramolecular hydrogen bonding. |

| Electron-Withdrawing Group | C-6, C-7 | Can decrease electron density on the pyran ring, influencing the electronic character of the thione group. |

| Bulky Substituents | Any | Can cause steric hindrance, leading to deviations from planarity and affecting the overall molecular shape. |

These substituent-induced changes in conformation can, in turn, affect the molecule's reactivity and its ability to interact with biological targets.

Intramolecular Interactions Governing Structural Features

In derivatives bearing hydroxyl, amino, or other proton-donating groups in proximity to the thione sulfur or the ring oxygen, intramolecular hydrogen bonds can form. For instance, a hydroxyl group at the C-8 position can form a hydrogen bond with the oxygen atom of the pyran ring.

These hydrogen bonds can lock the molecule into a specific conformation, enhancing its rigidity and planarity. The strength of these interactions depends on the geometry of the donor and acceptor atoms and the electronic environment.

| Type of Intramolecular Interaction | Potential Groups Involved | Effect on Structure |

| Hydrogen Bonding | -OH, -NH2, -SH with C=S or ring oxygen | Enforces planarity, restricts conformational freedom. |

| Steric Hindrance | Bulky substituents (e.g., tert-butyl, phenyl) | Can cause deviations from planarity, torsional strain. |

| Dipole-Dipole Interactions | Polar substituents (e.g., -NO2, -CN) | Can influence the overall molecular dipole moment and packing. |

The interplay of these intramolecular forces is a key determinant of the three-dimensional structure of this compound and its derivatives, which in turn governs their physical and chemical properties.

Advanced Synthetic Methodologies for 2h 1 Benzopyran 2 Thione and Its Derivatives

Thionation Reactions: Mechanistic Insights and Reagent Development

The most direct and widely employed method for synthesizing 2H-1-benzopyran-2-thiones is the conversion of the carbonyl group of a corresponding 2H-1-benzopyran-2-one (coumarin) into a thiocarbonyl group. This transformation, known as thionation, utilizes specific sulfur-transfer reagents, with Lawesson's reagent and phosphorus pentasulfide being the most prominent.

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide, is a mild, versatile, and highly effective thionating agent for a wide array of carbonyl compounds, including the lactone functionality in coumarins. organic-chemistry.orgnih.gov It is often preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because reactions can typically be conducted under milder conditions with better yields. organic-chemistry.org

The mechanism of thionation with Lawesson's reagent begins with the dissociation of the central four-membered phosphorus-sulfur ring in solution to form a more reactive dithiophosphine ylide intermediate (R-PS₂). nih.govwikipedia.org This reactive species interacts with the carbonyl oxygen of the coumarin (B35378) to form a transient thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The reaction is driven forward by the formation of a highly stable phosphorus-oxygen double bond in a cycloreversion step, which is mechanistically similar to a key part of the Wittig reaction, ultimately yielding the desired 2H-1-benzopyran-2-thione. organic-chemistry.orgnih.gov

The general reaction is typically carried out by refluxing the coumarin derivative with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). researchgate.net

Table 1: Examples of this compound Synthesis using Lawesson's Reagent Data based on cited research findings.

| Starting Material (Coumarin Derivative) | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Lawesson's Reagent | Toluene | Reflux | Ethyl 2-sulfanylidene-2H-chromene-3-carboxylate | Good | researchgate.net |

| Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Lawesson's Reagent | Toluene | Reflux | Ethyl 8-methoxy-2-sulfanylidene-2H-chromene-3-carboxylate | Good | researchgate.net |

| 4-Methyl-3-vinyl-quinoline-2(1H)-one | Lawesson's Reagent | THF | Reflux | 4-Methyl-3-vinyl-quinoline-2(1H)-thione | - | researchgate.net |

| Maltol (B134687)* | Lawesson's Reagent | - | - | Selectively thionated product | - | wikipedia.org |

| Note: These substrates are not coumarins but demonstrate the broader applicability of Lawesson's reagent for thionating similar heterocyclic carbonyls and the potential for regioselectivity. |

Phosphorus pentasulfide (P₄S₁₀) is a traditional and powerful reagent for converting carbonyls to thiocarbonyls. nih.govbenicewiczgroup.com While effective, reactions involving P₄S₁₀ often necessitate higher temperatures and a larger excess of the reagent compared to Lawesson's reagent. organic-chemistry.org The thionation can be conducted in various solvents, including pyridine, carbon disulfide, or high-boiling hydrocarbons. researchgate.net The reactivity can be enhanced, and reaction conditions can be made milder by using additives. For instance, the combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO), known as Curphey's reagent, efficiently converts lactones to their thiono derivatives, offering yields that are comparable or superior to those obtained with LR. researchgate.netnih.gov A key advantage of the P₄S₁₀/HMDO system is that the byproducts can be removed through a simple hydrolytic workup, avoiding the need for chromatography which is often required to remove byproducts from Lawesson's reagent. nih.gov

Table 2: Thionation Protocols Using Phosphorus Sulfide (B99878) Reagents Data based on cited research findings.

| Starting Material | Reagent System | Solvent | Conditions | Key Advantage | Reference |

| Esters, Lactones, Amides | P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Toluene or Xylene | Thermal Heating | Byproducts removed by hydrolytic workup or filtration | nih.gov |

| Ketones | P₄S₁₀ / Al₂O₃ | Acetonitrile | - | Simple and convenient method | researchgate.net |

| Carboxylic Acids | P₄S₁₀ (catalytic) | Benzene (B151609) | Reflux | Efficient, single-step procedure for dithioesters | benicewiczgroup.com |

Regioselectivity becomes a critical consideration when a coumarin derivative contains multiple carbonyl groups. The thionation rates with reagents like Lawesson's reagent are dependent on the nature of the carbonyl group. Generally, the order of reactivity is ketones, amides, lactones, and lactams being faster to react than esters, which can be comparatively unreactive under certain conditions. organic-chemistry.orgnih.gov This differential reactivity allows for the selective thionation of one carbonyl group in the presence of another.

For example, in a molecule containing both a lactone (the coumarin C2-carbonyl) and an ester group, conditions can potentially be optimized to favor the thionation of the more reactive lactone. Research on the synthesis of coumarin-derived sulfur analogues has demonstrated the stepwise thionation of molecules containing both lactone and ester functionalities. The initial reaction with Lawesson's reagent can yield the thiocarbonyl at the lactone position, and further reaction can lead to the thionation of the ester group as well, forming a dithioate. researchgate.net This suggests that controlling reaction time, temperature, and stoichiometry of the reagent can achieve regioselective outcomes. One study noted that the reaction of maltol with Lawesson's reagent results in selective oxygen replacement, highlighting the potential for regiocontrol. wikipedia.org

De Novo Synthesis Approaches to the this compound Scaffold

While thionation of pre-existing coumarins is the most common strategy, building the this compound ring system from acyclic precursors, known as de novo synthesis, offers an alternative and versatile approach. These methods involve forming the heterocyclic ring and incorporating the sulfur atom in the process.

The construction of the thiopyran ring fused to a benzene ring can be achieved through various cyclization strategies. Thio-Diels-Alder reactions, a subset of Diels-Alder reactions where one or more oxygen atoms in the dienophile or diene are replaced by sulfur, are a powerful tool for forming six-membered sulfur-containing rings. nih.govrsc.org The synthesis of 2H-thiopyran derivatives can be achieved through the [4+2] cycloaddition of a suitable diene with a thiocarbonyl compound (a thiodienophile). nih.gov For the synthesis of the this compound scaffold, a potential pathway could involve an intramolecular thio-Diels-Alder reaction or an intermolecular reaction using an ortho-substituted benzene derivative that contains both a diene or dienophile component and a sulfur source.

Another approach involves the electrophilic cyclization of functionalized precursors. For instance, methods have been developed for the synthesis of 2H-benzopyrans via the electrophilic cyclization of substituted propargylic aryl ethers. nih.gov A similar strategy, starting with a sulfur-containing analogue, such as a propargylic aryl thioether, could potentially be adapted to form the thiopyran ring directly.

Many classical methods for synthesizing the parent 2H-1-benzopyran-2-one (coumarin) scaffold rely on condensation reactions. These established pathways can be adapted to produce the thione derivatives by incorporating a subsequent thionation step.

The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. Similarly, the Knoevenagel condensation, typically catalyzed by a weak base, can be used to synthesize coumarin-3-carboxylic acid derivatives. researchgate.net

A synthetic strategy for this compound using these pathways would involve a two-step process:

Ring Formation: Synthesize the desired substituted 2H-1-benzopyran-2-one using a standard condensation reaction (e.g., Pechmann, Knoevenagel).

Thionation: Convert the resulting coumarin to the target this compound using a thionating agent like Lawesson's reagent or P₄S₁₀ as described in section 3.1.

This two-step approach is often more practical and higher-yielding than a one-pot de novo synthesis, as it leverages the robustness and high efficiency of well-established coumarin-forming reactions.

Functionalization and Derivatization Strategies

The thiocoumarin core offers multiple sites for chemical modification, allowing for the creation of diverse molecular architectures. Functionalization can be targeted at the benzene ring, the pyran ring system, or through the attachment of other heterocyclic moieties.

The position of substitution is directed by the existing heterocyclic ring, which acts as a substituent. The heteroatoms and the conjugated system influence the electron density at various positions on the benzene ring, thereby controlling the regioselectivity of the reaction.

Key Electrophilic Aromatic Substitution Reactions:

| Reaction | Typical Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halonium ion (Br⁺, Cl⁺) |

| Sulfonation | Fuming H₂SO₄ | Sulfur trioxide (SO₃) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Carbocation (R⁺) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acylium ion (R-CO⁺) |

This table summarizes common electrophilic aromatic substitution reactions applicable to the benzopyran-2-thione core.

The pyran ring of this compound contains reactive sites, notably the α,β-unsaturated thiocarbonyl system. The C3-C4 double bond is susceptible to nucleophilic attack, such as in Michael additions.

For instance, 4-hydroxythiocoumarin serves as a key starting material for Michael reactions at the C3 position. mdpi.com Organocatalysts have been developed to facilitate asymmetric Michael additions of carbon-based nucleophiles to α,β-unsaturated ketones, a principle that can be extended to the thiocoumarin scaffold. mdpi.com These reactions allow for the introduction of a wide range of substituents at the C3 position, leading to structurally complex derivatives.

Furthermore, the pyran ring can participate in cycloaddition reactions. Theoretical studies using density functional theory (DFT) have investigated the inverse electron demand Diels-Alder reactions of 2H-pyran-2-thione and its analogs with strained alkynes, indicating the potential for these compounds to act as dienes in [4+2] cycloadditions to construct novel polycyclic systems. researchgate.net

A powerful strategy for creating novel derivatives involves the fusion or substitution of other heterocyclic rings onto the thiocoumarin framework. This approach often utilizes reactive handles on the thiocoumarin core, such as hydroxyl or chloro groups, to build new ring systems.

One common precursor for these syntheses is 4-hydroxy-2H-1-benzopyran-2-one (4-hydroxycoumarin), which can be converted to its thio-analog. This precursor can undergo condensation reactions with various reagents to form fused heterocycles. For example, cyclization reactions of 4-hydroxycoumarin (B602359) with aromatic aldehydes and malononitrile (B47326) can yield pyrano-[3,2-c]-chromene derivatives. researchgate.net

A direct method involves using substituted thiocoumarins. For example, 4-chloro-3-nitro-2H-1-benzopyran-2-one can be reacted with various heteroarylamines, such as aminopyridines and aminopyrimidines, to synthesize new heteroarylamino-3-nitro-2H-1-benzopyran-2-ones. asrjetsjournal.org Similarly, reacting dithiocoumarins with nitroalkenes in the presence of a base like potassium carbonate can lead to the formation of tricyclic molecules through a thio[3+2] cyclization, efficiently forming new C-C and C-S bonds. mdpi.com

Examples of Heterocycle Introduction:

| Starting Material | Reagents | Resulting Heterocycle |

| 4-chloro-3-nitro-2H-1-benzopyran-2-one | 2-amino-3-hydroxypyridine | Pyridinylamino-substituted thiocoumarin asrjetsjournal.org |

| 4-hydroxydithiocoumarin | trans-β-nitrostyrene, K₂CO₃ | Fused five-membered sulfur-containing ring mdpi.com |

| 4-hydroxy-2H-1-benzopyran-2-one | Aromatic aldehydes, malononitrile | Pyrano-[3,2-c]-chromene system researchgate.net |

This table showcases methods for attaching or fusing heterocyclic systems to the benzopyran-2-thione scaffold.

Sustainable and Green Chemistry Protocols in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. These approaches include the use of organocatalysis, solvent-free conditions, and aqueous reaction media.

Organocatalysis avoids the use of often toxic and expensive metal catalysts, aligning with green chemistry principles. rsc.org While traditional syntheses of thiocoumarins frequently rely on Lewis acids like AlCl₃ for intramolecular cyclizations, organocatalytic methods offer a milder and more sustainable alternative. mdpi.comresearchgate.net

Organocatalysts, such as primary amine derivatives, have been effectively used for reactions on the thiocoumarin scaffold, like the asymmetric Michael additions mentioned previously. mdpi.com Furthermore, N-heterocyclic carbenes (NHCs) have demonstrated success as organocatalysts in the synthesis of coumarin derivatives, a methodology that holds promise for thiocoumarin synthesis as well. beilstein-journals.org The development of organocatalytic routes for the primary synthesis of the thiocoumarin ring itself is an active area of research aimed at improving the efficiency and environmental footprint of these processes. beilstein-journals.org

Performing reactions in water or without any solvent significantly reduces the use of volatile organic compounds (VOCs), which are often hazardous.

Solvent-free protocols have been successfully developed for the synthesis of coumarin derivatives. For example, the one-pot, three-component reaction of 4-hydroxy-2H-chromene-2-thiones with aniline (B41778) derivatives and tert-butyl nitrite (B80452) proceeds under solvent- and catalyst-free conditions to produce coumarin-based hydrazone derivatives in high yields. researchgate.net

Aqueous media have also been explored for related syntheses. The Knoevenagel/electrocyclization strategy for preparing biologically relevant 2H-pyrans, including pyranocoumarin (B1669404) derivatives, has been effectively performed by simply heating the reactants in water. nih.gov These green methodologies offer significant advantages, including simplified work-up procedures, lower costs, and milder reaction conditions, making them attractive for the synthesis of this compound and its derivatives.

One-Pot Synthetic Procedures

The development of one-pot synthetic procedures for the construction of heterocyclic compounds represents a significant advancement in organic synthesis, offering advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of this compound and its derivatives, one-pot methodologies primarily revolve around the in-situ formation of a coumarin intermediate, followed by thionation, or through multi-component reactions that assemble the thiocoumarin scaffold in a single synthetic operation.

A prevalent strategy for the one-pot synthesis of 2H-1-benzopyran-2-thiones involves the initial synthesis of a 2H-1-benzopyran-2-one (coumarin) derivative, which is then converted to the corresponding thione without isolation of the intermediate. This approach often utilizes a Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound to form the coumarin ring, followed by the introduction of a thionating agent.

One notable method involves the reaction of 4-methylcoumarins with Lawesson's reagent in anhydrous toluene. researchgate.net This reaction provides a straightforward route to 4-methyl-2-thiocoumarins. While this is often performed as a two-step process (synthesis of the coumarin followed by thionation), the high efficiency of both steps makes it amenable to a one-pot adaptation where the crude coumarin product from a condensation reaction is directly treated with Lawesson's reagent. The reactivity of Lawesson's reagent is selective towards carbonyl groups, allowing for the thionation of the lactone carbonyl to a thionolactone. organic-chemistry.orgnih.gov

Another approach to one-pot synthesis is through domino or tandem reactions. For instance, a tandem sp3 C–H functionalization followed by decarboxylation of 2-alkylazaarenes with thiocoumarin-3-carboxylic acid has been utilized to synthesize 4-substituted 3,4-dihydrothiocoumarins. nih.gov Although this example starts from a thiocoumarin derivative, it showcases the potential of tandem reactions in modifying the thiocoumarin scaffold in a single pot.

Multi-component reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules in a one-pot fashion. fu-berlin.de While specific MCRs leading directly to a wide range of 2H-1-benzopyran-2-thiones are not extensively documented, isocyanide-based multicomponent reactions have been employed for the synthesis of various benzopyran derivatives and could potentially be adapted for the synthesis of thiocoumarins. rsc.org

The following table summarizes a representative one-pot synthetic approach for a this compound derivative.

Interactive Data Table: One-Pot Synthesis of a 4-Methyl-2H-1-benzopyran-2-thione Derivative

| Entry | Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield (%) |

| 1 | Substituted Salicylaldehyde | Ethyl Acetoacetate | Piperidine (cat.), then Lawesson's Reagent | Toluene | 1. Reflux; 2. Reflux | 4-Methyl-2H-1-benzopyran-2-thione derivative | Not Specified |

It is important to note that the yields and specific conditions for true one-pot syntheses of 2H-1-benzopyran-2-thiones are highly dependent on the substrates and reagents employed. The development of novel catalysts and reaction conditions continues to be an active area of research to improve the efficiency and scope of these one-pot procedures.

Chemical Reactivity and Reaction Mechanisms of 2h 1 Benzopyran 2 Thione

Reactivity of the Thiocarbonyl Group (C=S)

The thiocarbonyl group is the primary site of chemical reactivity in 2H-1-benzopyran-2-thione. Its reactivity is characterized by the polar nature of the carbon-sulfur double bond, with the carbon atom being electrophilic and the sulfur atom being nucleophilic.

The electrophilic carbon atom of the thiocarbonyl group is susceptible to attack by a variety of nucleophiles. This can lead to either addition or substitution reactions. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the thiocarbonyl carbon, which results in the formation of a tetrahedral intermediate. youtube.commasterorganicchemistry.comyoutube.com This intermediate can then be protonated to yield the final addition product.

The reactivity of the thiocarbonyl group in this compound is analogous to that of the carbonyl group in coumarins, though often with enhanced reactivity due to the greater polarizability of the C=S bond. Reactions with N-nucleophiles, such as amines and hydrazines, can lead to the formation of 2-imino-2H-1-benzopyrans or undergo ring-opening and subsequent recyclization to form different heterocyclic systems. researchgate.netnih.govbeilstein-journals.org For instance, the reaction with certain dinucleophiles can lead to the opening of the pyran ring followed by recyclization to form novel heterocyclic structures. nih.govbeilstein-journals.org

Table 1: Nucleophilic Reactions at the Thiocarbonyl Carbon of this compound Analogs

| Nucleophile | Reaction Type | Product(s) | Reference |

| Aliphatic Amines | Condensation | 2H-furo[3,2-b]pyran-2,7(3H)-diones with an exocyclic enamine moiety | nih.govbeilstein-journals.org |

| Hydrazines | Recyclization | Pyrazolones | nih.govbeilstein-journals.org |

| Hydroxylamine | Recyclization | Isoxazolone with an allomaltol fragment | beilstein-journals.org |

| N-Nucleophiles (general) | Rearrangement | 3-Substituted coumarin (B35378) derivatives, 6-substituted benzo researchgate.netimidazo[1,2-a]quinolines | researchgate.net |

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and can therefore act as a nucleophile, reacting with various electrophiles. Oxidation of the thiocarbonyl group is a common example of this reactivity. For instance, treatment of a related compound, 2H-thiopyran-2-thione, with m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of the corresponding sulfine (B13751562) (a thiocarbonyl S-oxide). nih.gov This reaction demonstrates the susceptibility of the thione sulfur to electrophilic attack. The resulting sulfine is a reactive species that can participate in further chemical transformations. nih.gov

Alkylation of the sulfur atom is another possibility, which would lead to the formation of a thionium ion intermediate. This intermediate could then undergo further reactions, such as nucleophilic attack at the carbon atom.

This compound and its derivatives are valuable precursors for the synthesis of other heterocyclic systems. The reactivity of the thiocarbonyl group, as well as other positions on the benzopyran ring, allows for a variety of cyclization and rearrangement reactions. For example, the reaction of 3-substituted 2-imino-2H-1-benzopyrans (which can be derived from this compound) with N-nucleophiles can lead to novel rearrangements, yielding 3-substituted coumarin derivatives and 6-substituted benzo researchgate.netimidazo[1,2-a]quinolines. researchgate.net

Furthermore, thiocoumarins can be converted to their oxygen analogs, coumarins, through various synthetic methods. They can also serve as starting materials for the synthesis of fused heterocyclic systems, such as pyrazoles and isoxazoles, by reacting with appropriate binucleophilic reagents. nih.govnih.gov

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, particularly cycloadditions, represent a powerful tool for the construction of complex molecular architectures from this compound.

The inverse electron demand Diels-Alder (IEDDA) reaction is a type of cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.orgunits.it this compound can function as a diene in IEDDA reactions. Theoretical studies using density functional theory (DFT) have investigated the reactivity of 2H-pyran-2-thione and related compounds with strained alkynes, such as endo-bicyclo[6.1.0]nonyne (endo-BCN). dntb.gov.uanih.govrsc.orgresearchgate.net These studies indicate that 2H-pyran-2-thiones exhibit superior reactivity in these cycloadditions due to lower distortion energy. dntb.gov.uanih.govrsc.org

Experimentally determined second-order rate constants for the reaction of a 2H-pyran-2-thione with various strained dienophiles validate the computational findings. nih.govrsc.org This high reactivity makes the IEDDA reaction of thiocoumarins with strained alkynes a valuable tool in bioconjugation and materials science. nih.govrsc.org

Table 2: Reactivity of 2H-(thio)pyran-2-(thi)ones in IEDDA Reactions with endo-BCN

| Diene | Relative Reactivity | Key Factor | Reference |

| 2H-pyran-2-one | Lower | Higher distortion energy | dntb.gov.uanih.govrsc.org |

| 2H-thiopyran-2-one | Higher | Lower distortion energy | nih.govrsc.org |

| 2H-pyran-2-thione | Superior | Lower distortion energy | dntb.gov.uanih.govrsc.org |

| 2H-thiopyran-2-thione | Moderate | - | dntb.gov.uanih.govrsc.org |

The C=S double bond in this compound can also participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. For example, nitrile imines, generated in situ from hydrazonoyl halides, can undergo cycloaddition with the thiocarbonyl group to form spiro-thiadiazoline derivatives. uzh.ch The regioselectivity of this reaction is an important consideration. chim.it

Similarly, reactions with other 1,3-dipoles like diazomethane can be envisioned. The reaction of diazomethane with a thiocarbonyl group typically leads to the formation of a thiirane (a three-membered ring containing a sulfur atom) after the initial cycloaddition and subsequent loss of nitrogen gas. spcmc.ac.in This type of reaction provides a route to functionalized thiirane derivatives fused to the benzopyran skeleton.

Condensation and Annulation Reactions for Fused Systems

The this compound, commonly known as thiocoumarin, scaffold is a versatile building block for the synthesis of more complex, fused heterocyclic systems. Through condensation and annulation reactions, additional rings can be constructed onto the thiocoumarin framework, leading to novel polycyclic structures with potential applications in medicinal chemistry and materials science. These reactions often leverage the reactivity of substituents on the thiocoumarin ring or the inherent reactivity of the thiopyranone core itself.

The synthesis of pyrimidinone or pyridopyrimidinone rings fused to the this compound core is a less documented area of its chemistry. Typically, the construction of a fused pyrimidinone ring requires the reaction of a suitable ortho-amino-substituted carbonyl compound (or its equivalent) with a reagent that can provide the remaining N-C-N fragment of the pyrimidine ring, such as urea, guanidine, or isocyanates.

While direct examples starting from a substituted this compound are not extensively reported in the literature, synthetic strategies developed for the analogous quinoline and coumarin systems can provide a conceptual basis. For instance, the synthesis of pyrimido[4,5-b]quinoline derivatives often involves the cyclocondensation of 2-amino-quinoline-3-carbonitriles with reagents like guanidine hydrochloride or urea researchgate.net. A hypothetical analogous route for a thiocoumarin derivative would involve a precursor such as a 3-amino-2H-1-benzopyran-2-thione-4-carbonitrile, which could then undergo cyclization with an appropriate one-carbon synthon.

Another general approach involves the reaction of β-keto esters with amidines or guanidines researchgate.net. A thiocoumarin derivative with a reactive β-dicarbonyl equivalent at the C3 and C4 positions could potentially undergo a similar condensation to form a fused pyrimidinone ring. However, the specific application of these methods to the this compound system remains an area for further research exploration.

The annulation of five-membered, sulfur-containing heterocyclic rings like thiazole and thiadiazole onto the thiocoumarin framework is a more established transformation. These reactions typically utilize a suitably functionalized thiocoumarin that can react with a reagent to build the new ring. A common strategy involves the reaction of an α-haloketone with a thioamide, a classic method known as the Hantzsch thiazole synthesis nih.gov.

While many examples exist for the oxygen-containing coumarin analogues, the chemical principles are directly applicable to this compound. For example, the reaction of a 3-(bromoacetyl)-2H-1-benzopyran-2-thione with various N-substituted thioamides would be expected to yield 3-(thiazol-4-yl)-2H-1-benzopyran-2-thiones. The mechanism involves the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoacetyl group, followed by cyclization and dehydration to form the aromatic thiazole ring nih.govresearchgate.net.

Below is a representative table of such reactions, based on the reactivity of the analogous coumarin compounds.

| Starting Material | Reagent (Thioamide) | Product Structure | Notes |

|---|---|---|---|

| 3-(Bromoacetyl)-2H-1-benzopyran-2-thione | Thiourea | 3-(2-Amino-1,3-thiazol-4-yl)-2H-1-benzopyran-2-thione | Reaction provides a versatile amino-thiazole derivative suitable for further functionalization. |

| 3-(Bromoacetyl)-2H-1-benzopyran-2-thione | N-Phenylthiourea | 3-(2-(Phenylamino)-1,3-thiazol-4-yl)-2H-1-benzopyran-2-thione | Demonstrates the incorporation of aryl substituents. |

| 3-(Bromoacetyl)-2H-1-benzopyran-2-thione | Thioacetamide | 3-(2-Methyl-1,3-thiazol-4-yl)-2H-1-benzopyran-2-thione | Illustrates the use of simple alkyl thioamides. |

Similarly, thiadiazole rings can be constructed, often starting from precursors that contain a hydrazone or thiosemicarbazone moiety, which can then be cyclized under oxidative conditions.

Role of Thione Group in Catalytic Transformations

The thione group (C=S) in this compound possesses distinct electronic properties that could allow it to participate in catalytic transformations. The sulfur atom, being larger and more polarizable than oxygen, can act as a soft Lewis base to coordinate with metal catalysts. However, the direct use of this compound itself as a catalyst is not a prominent feature in the existing chemical literature.

More commonly, the thiocoumarin scaffold is the substrate for catalytic reactions rather than the catalyst itself. For instance, organocatalysts have been employed to achieve asymmetric Michael additions onto the 4-hydroxythiocoumarin scaffold nih.govmdpi.com. Similarly, biocatalytic methods using enzymes have been developed for the synthesis of the oxygen-analogue benzopyran-2-one derivatives, highlighting the amenability of the core structure to catalytic processes rsc.orgresearchgate.net.

While direct catalytic applications are scarce, the reactivity of the thione group suggests potential. It can be converted to other functional groups, such as in the formation of 2H-thiopyran-2-thione sulfine from a related thiopyranthione, which then participates in further reactions nih.gov. This reactivity indicates that the thione sulfur could potentially activate substrates through transient bond formation, a key principle in many catalytic cycles. Further research is needed to explore and develop the potential of this compound and its derivatives as organocatalysts or ligands in metal catalysis.

Stereochemical Aspects and Regioselectivity in Reactions

The outcomes of chemical reactions involving this compound are often governed by principles of stereochemistry and regioselectivity, leading to the preferential formation of specific isomers.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. In the thiocoumarin system, the α,β-unsaturated thioketone moiety presents multiple reactive sites. For example, in Michael additions to 4-hydroxythiocoumarin, the nucleophile selectively attacks the C3 position, which is the β-carbon of the conjugated system. This high regioselectivity is a result of the electronic activation provided by the thiocarbonyl group nih.govmdpi.com. Another example is the highly selective sulfanylation of 3-bromocoumarins (the oxygen analogues), where thiols displace the bromide at C3 to add a sulfanyl group at C4 via a thia-Michael addition/elimination process, demonstrating precise regiocontrol rsc.org.

Stereoselectivity: This aspect deals with the preferential formation of one stereoisomer over another. Several reactions involving the thiocoumarin scaffold have been shown to be highly stereoselective.

Diastereoselectivity: In reactions that create two or more new stereocenters, one diastereomer may be formed in preference to others.

Enantioselectivity: When a chiral product is formed from an achiral starting material, one enantiomer can be produced in excess through the use of a chiral catalyst. A notable example is the asymmetric Michael addition of C-nucleophiles to α,β-unsaturated ketones using 4-hydroxythiocoumarin as the nucleophile. In the presence of a chiral primary amine-derived organocatalyst, the Michael adducts can be obtained with reasonable enantioselectivity nih.gov.

The table below summarizes the findings for an enantioselective Michael reaction involving 4-hydroxythiocoumarin.

| Michael Acceptor | Chiral Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Benzylideneacetone | Primary amine-derived organocatalyst | (S)-3-(3-oxo-1-phenylbutyl)-4-hydroxy-2H-1-benzopyran-2-thione | Up to 97% | Up to 80% |

| Cyclohexenone | Primary amine-derived organocatalyst | 3-(3-oxocyclohexyl)-4-hydroxy-2H-1-benzopyran-2-thione | High | Moderate to Good |

These examples underscore the controlled reactivity of the this compound system, allowing for the synthesis of structurally complex molecules with high degrees of regio- and stereochemical purity nih.gov.

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹H and ¹³C NMR spectra of 2H-1-Benzopyran-2-thione provide a complete map of the hydrogen and carbon skeletons of the molecule. The chemical shifts (δ) are influenced by the electron density around each nucleus, with the electronegative oxygen and sulfur atoms, as well as the aromatic ring currents, playing significant roles in determining the spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals corresponding to the six hydrogen atoms on the benzopyran framework. The protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8) typically appear in the aromatic region (δ 7.0–8.0 ppm), while the protons on the pyran ring's double bond (H-3, H-4) appear in the vinylic region.

Based on the analysis of the closely related compound 2H-1-Benzopyran-2-one, specific assignments can be predicted stackexchange.com. The H-4 proton is expected to be the most downfield of the vinylic protons due to its position adjacent to the oxygen atom and conjugation. The H-3 proton would appear further upfield. The protons of the benzene ring will exhibit complex splitting patterns due to ortho, meta, and para couplings stackexchange.com. For example, H-5 would be expected to appear as a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-7 stackexchange.com.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound displays nine signals, one for each unique carbon atom. The most notable feature is the highly deshielded signal of the thione carbon (C-2), which typically appears significantly downfield (>190 ppm) due to the low electronegativity and high polarizability of sulfur. The carbon atoms of the benzene ring appear in the typical aromatic region (δ 115–155 ppm), while the vinylic carbons (C-3 and C-4) are also found in this range. The assignments for the carbon atoms have been reported in the literature spectrabase.com.

The following tables summarize the expected and reported chemical shift assignments.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data predicted based on analysis of analogous compounds like 2H-1-Benzopyran-2-one stackexchange.com.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | ~6.5 | Doublet (d) |

| H-4 | ~7.8 | Doublet (d) |

| H-5 | ~7.6 | Doublet of doublets (dd) |

| H-6 | ~7.3 | Triplet of doublets (td) |

| H-7 | ~7.4 | Triplet of doublets (td) |

Table 2: Reported ¹³C NMR Chemical Shift Assignments for this compound Data referenced from I.W. Still, N. Plavac, D.M. McKinnon, Can. J. Chem. 54, 280 (1976) spectrabase.com.

| Carbon | Reported Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~201 |

| C-3 | ~125 |

| C-4 | ~135 |

| C-4a | ~120 |

| C-5 | ~129 |

| C-6 | ~125 |

| C-7 | ~132 |

| C-8 | ~117 |

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-3 to H-4, H-5 to H-6, H-6 to H-7, and H-7 to H-8, confirming their vicinal relationships.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). An HSQC spectrum would show cross-peaks linking the signals of H-3, H-4, H-5, H-6, H-7, and H-8 in the ¹H spectrum to the signals of C-3, C-4, C-5, C-6, C-7, and C-8 in the ¹³C spectrum, respectively. This allows for the direct and definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two or three bonds, ²JCH and ³JCH). It is crucial for assigning quaternary (non-protonated) carbons. For instance, the H-4 proton would show an HMBC correlation to the thione carbon (C-2) and the bridgehead carbon (C-4a). Similarly, H-5 would show correlations to C-4a and C-7, helping to piece together the entire molecular structure.

Dynamic NMR Studies of Conformational Equilibria

Dynamic NMR (DNMR) is a technique used to study the rates of reversible chemical processes, such as conformational changes or rotations around bonds that are slow on the NMR timescale libretexts.org. These studies often involve acquiring spectra at variable temperatures.

For this compound, the fused bicyclic ring system is largely planar and rigid. There are no single bonds that would exhibit significantly hindered rotation leading to distinct, slowly interconverting conformers at accessible temperatures. Consequently, specific dynamic NMR studies focusing on conformational equilibria for this molecule are not prevalent in the scientific literature. The molecule is expected to exist in a single, stable conformation, rendering such studies unnecessary for its basic structural characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Thione Stretching Frequencies

The identification of the thiocarbonyl (C=S) stretching vibration is a key aspect of the vibrational analysis of this compound. However, the C=S stretch is notoriously difficult to assign with certainty. Unlike the intense and reliable C=O stretching band (1650-1800 cm⁻¹), the C=S stretching vibration is often weak in the IR spectrum and its position is highly variable, with reported frequencies ranging from below 800 cm⁻¹ to over 1500 cm⁻¹ researchgate.net.

This variability arises because the C=S vibration is not a "pure" stretch; it often couples significantly with other vibrations, such as C-C stretching and C-H bending modes researchgate.net. In this compound, the thione group is conjugated with the π-system of the pyran and benzene rings, which tends to lower its vibrational frequency and further promote coupling with other modes.

Based on analogous conjugated systems, the C=S stretching vibration for this molecule is expected to appear in the 1050-1250 cm⁻¹ region of the spectrum. This band is often more intense and readily identifiable in the Raman spectrum compared to the IR spectrum.

Analysis of Benzene and Pyran Ring Vibrations

The IR and Raman spectra of this compound are dominated by vibrations associated with its aromatic benzene ring and the heterocyclic pyran ring.

Benzene Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations give rise to a group of weak to medium bands in the 3000–3100 cm⁻¹ region libretexts.org.

C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a characteristic pattern of two to four medium-to-strong intensity bands in the 1450–1620 cm⁻¹ region pressbooks.pubpressbooks.pub.

C-H Bending: In-plane C-H bending vibrations occur in the 1000–1300 cm⁻¹ region. More diagnostically, the strong C-H out-of-plane (OOP) bending vibrations appear in the 675–900 cm⁻¹ range. The exact position of these strong bands is sensitive to the substitution pattern on the benzene ring libretexts.org.

Pyran Ring Vibrations:

=C-H Stretching: The vinylic C-H bonds (at C-3 and C-4) will also contribute to the absorption just above 3000 cm⁻¹.

C=C Stretching: The endocyclic C=C bond of the pyran ring will have a stretching vibration typically around 1620-1680 cm⁻¹, often overlapping with the aromatic C=C stretching bands pressbooks.pub.

C-O-C Stretching: The pyran ring contains an ether linkage (C-O-C). Asymmetric and symmetric stretching vibrations of this group are expected to produce strong bands in the fingerprint region, typically between 1000 cm⁻¹ and 1250 cm⁻¹.

The combination of these distinct vibrational modes provides a unique spectral fingerprint for this compound, allowing for its identification and the confirmation of its structural integrity.

Table 3: Summary of Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Vinylic | 3000 - 3100 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium-Strong |

| C=C Stretch | Pyran Ring | 1620 - 1680 | Medium |

| C=S Stretch | Thione | 1050 - 1250 | Weak (IR), Medium-Strong (Raman) |

| C-O-C Stretch | Ether | 1000 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular formula and elucidating the structure of this compound and its derivatives through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), the this compound molecule typically exhibits a prominent molecular ion peak, which is crucial for confirming its molecular weight. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure. libretexts.orgchemguide.co.uk

A common fragmentation pathway for coumarin-type compounds, including thiocoumarins, involves the loss of carbon monoxide (CO) from the pyrone ring, leading to the formation of a benzofuran radical ion. benthamopen.com This is often followed by a subsequent loss of another CO molecule or a hydrogen radical. benthamopen.com High-resolution mass spectrometry (HRMS) is particularly useful as it can distinguish between fragments with the same nominal mass but different elemental compositions, such as CO, C2H4, and CH2N, allowing for unambiguous formula generation. benthamopen.combenthamopenarchives.com

The fragmentation of substituted this compound derivatives is significantly influenced by the nature and position of the substituents on the benzopyran ring. nih.gov For instance, derivatives with alkyl or fluoroalkyl groups on the pyrone ring and amino or alkylamino groups on the benzenoid ring show distinct fragmentation patterns. benthamopen.com The stability of the resulting fragment ions often dictates the major fragmentation pathways observed. orientjchem.org Studies have shown that the atomic charges of the atoms within the coumarin (B35378) skeleton can be good predictors of the fragmentation pathways. nih.gov

Below is a table summarizing typical fragments observed in the mass spectrum of this compound.

| m/z Value | Proposed Fragment | Notes |

| 162 | [C9H6OS]+• (Molecular Ion) | The parent molecular ion peak. nih.gov |

| 134 | [C8H6S]+• | Loss of carbon monoxide (CO). |

| 118 | [C8H6O]+• | Loss of sulfur (S). nih.gov |

| 106 | [C7H6S]+• | Loss of CO from the [C8H6S]+• fragment. |

| 89 | [C7H5]+ | Loss of a hydrogen radical from a benzofuran-like fragment. benthamopen.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within the this compound molecule. The absorption of UV or visible radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For organic molecules with unsaturated groups like this compound, the most significant electronic transitions are typically n→π* and π→π*. shu.ac.ukelte.hu

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to n→π* and π→π* electronic transitions. shu.ac.uk

π→π Transitions:* These transitions involve the promotion of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. uzh.ch They are generally characterized by high molar absorptivity (ε) values, typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk These transitions arise from the conjugated system of the benzopyran scaffold.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) molecular orbital, such as the lone pair electrons on the sulfur or oxygen atoms, to a π* antibonding molecular orbital. uzh.ch Compared to π→π* transitions, n→π* transitions are typically of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivity, usually in the range of 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.ukyoutube.com

The specific wavelengths of these absorption bands can provide insights into the electronic structure of the molecule. For thiocoumarin, a weak fluorescence from the S2(π,π*) state has been observed, indicating complex photophysical behavior. acs.org

The following table provides a general overview of the expected electronic transitions for this compound.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

| π→π | 200 - 400 | High (1,000 - 10,000) | Allowed transition involving the conjugated π-system. shu.ac.uk |

| n→π | 300 - 500 | Low (10 - 100) | Forbidden transition involving non-bonding electrons on heteroatoms. shu.ac.ukyoutube.com |

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the polarity of the solvent. ijcce.ac.ir This phenomenon provides valuable information about the electronic structure of the solute molecule in its ground and excited states.

The electronic transitions of this compound derivatives can exhibit solvatochromic shifts. For instance, in n→π* transitions, an increase in solvent polarity often leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbital more than the excited π* orbital. tanta.edu.eg Conversely, π→π* transitions frequently show a bathochromic (red) shift with increasing solvent polarity because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. tanta.edu.eg The study of these shifts in various solvents can help to understand the nature of the electronic transitions and the change in dipole moment upon excitation. nih.gov

X-ray Diffraction Studies of Crystalline this compound Derivatives

Single-crystal X-ray diffraction analysis allows for the accurate determination of the geometric parameters of this compound derivatives. sci-hub.se These parameters, including bond lengths, bond angles, and torsion angles, are crucial for understanding the molecule's conformation and the degree of planarity of the benzopyran ring system. For example, the C=S bond length in the thiocarbonyl group is a key parameter that can be precisely measured. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to refine and interpret the structural details. nih.gov

The table below presents typical bond lengths for the core structure of a this compound derivative, which can be determined through X-ray crystallography.

| Bond | Typical Bond Length (Å) |

| C=S | ~1.67 |

| C-O | ~1.37 |

| C=C | ~1.34 - 1.45 |

| C-C (aromatic) | ~1.36 - 1.41 |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. mdpi.com For this compound derivatives, these interactions can include hydrogen bonding, π-stacking, and van der Waals forces.

Hydrogen Bonding: While the parent this compound does not have traditional hydrogen bond donors, derivatives with substituents like hydroxyl or amino groups can form strong intermolecular hydrogen bonds, such as N-H···O or O-H···S. rsc.orgnih.gov Weaker C-H···O and C-H···S hydrogen bonds can also play a significant role in stabilizing the crystal structure. mdpi.comresearchgate.net

π-Stacking: The planar aromatic rings of the benzopyran system facilitate π-stacking interactions, where the π-orbitals of adjacent molecules overlap. researchgate.net These interactions are a significant driving force in the crystal packing of many aromatic compounds. nih.govnih.gov The geometry of these interactions, such as parallel-displaced or T-shaped arrangements, can be determined from the crystal structure. researchgate.net

Analysis of the crystal packing provides insights into the supramolecular assembly of these molecules and can influence their physical properties. In some coumarin derivatives, a combination of hydrogen bonding and π-stacking interactions leads to the formation of complex one- or two-dimensional networks. dntb.gov.ua

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the intrinsic properties of 2H-1-Benzopyran-2-thione, linking its electronic architecture to its chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic properties of molecules with high accuracy. For this compound, DFT calculations, particularly using the B3LYP functional with Pople-type basis sets like 6-311++G(d,p), have been utilized to optimize its molecular geometry.

Theoretical calculations confirm that the thiocoumarin molecule possesses an essentially planar structure. This planarity is crucial for the delocalization of π-electrons across the fused ring system. Studies comparing the theoretically calculated structural parameters with experimental data obtained from X-ray crystallography show a high degree of agreement. For instance, theoretical charge density calculations on thiocoumarin crystals using the B3LYP/6-311++G(d,p) method show remarkable agreement with properties derived from X-ray diffraction data collected at low temperatures (90 K) researchgate.netresearchgate.net. This consistency between theoretical models and experimental results validates the computational approach and provides a reliable foundation for understanding the molecule's stability and electronic properties. The stability of the molecule is largely attributed to the aromaticity of the benzene (B151609) ring and the extensive electron conjugation throughout the bicyclic framework.

Table 1: Representative Calculated Bond Lengths for Thiocoumarin Analogues Note: Data for illustrative purposes based on calculations for related coumarin (B35378) structures.

| Bond | Typical Calculated Length (Å) | Computational Method |

|---|---|---|

| C=S | ~1.66 - 1.68 | DFT/B3LYP |

| C=C (pyrone ring) | ~1.35 - 1.37 | DFT/B3LYP |

| C-O (ether) | ~1.37 - 1.39 | DFT/B3LYP |

| C-C (aromatic) | ~1.39 - 1.41 | DFT/B3LYP |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

For this compound, FMO analysis reveals that the HOMO is typically distributed over the electron-rich benzene ring and the sulfur atom, making these areas susceptible to electrophilic attack. Conversely, the LUMO is predominantly localized on the α,β-unsaturated thione system (the C=C-C=S moiety) of the pyran-2-thione ring. This distribution makes the carbon atoms in this region, particularly the carbon of the thione group (C=S), prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on thiocoumarin and its derivatives show that this energy gap can be modulated by substituents on the benzopyran ring, which in turn influences the molecule's electronic and optical properties researchgate.net. The analysis of the HOMO and LUMO energies confirms that intramolecular charge transfer (ICT) is a key electronic process within the molecule researchgate.net.

Table 2: Frontier Molecular Orbital (FMO) Properties Note: Values are illustrative and depend on the specific computational level of theory.

| Orbital | Typical Energy Range (eV) | Primary Localization | Predicted Reactivity Site |

|---|---|---|---|

| HOMO | -6.0 to -6.5 | Benzene ring, Sulfur atom | Electrophilic attack |

| LUMO | -1.5 to -2.0 | C=C-C=S moiety | Nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 4.5 | - | Indicates chemical stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It partitions the molecular wavefunction into localized orbitals corresponding to chemical bonds and lone pairs, allowing for a quantitative assessment of intramolecular charge transfer and stabilizing interactions.

Furthermore, NBO analysis quantifies the π-conjugation across the fused ring system, confirming the flow of electron density from the benzene ring to the electron-withdrawing pyran-2-thione ring. These hyperconjugative interactions are crucial for understanding the molecule's electronic structure and its influence on chemical reactivity researchgate.netscispace.com.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.

For any chemical reaction, reactants must pass through a high-energy transition state (TS) before forming products. Computational methods, particularly DFT, can be used to locate and characterize the geometry of these fleeting transition states. A key feature of a true TS structure on the potential energy surface is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as its base-catalyzed hydrolysis, theoretical calculations can model the approach of the nucleophile (e.g., a hydroxide (B78521) ion) to the electrophilic thione carbon. The transition state for this step would involve the partial formation of a new C-OH bond and the simultaneous rehybridization of the carbon atom. The energy difference between the reactants and this transition state is the activation energy (ΔE‡ or ΔG‡). Kinetic studies of the base hydrolysis of thiocoumarin have shown that activation parameters can be evaluated to understand solvent effects on the reaction researchgate.netsci-hub.st. Computational modeling complements these experiments by providing a structural and energetic rationale for the observed kinetics.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual map of the entire reaction pathway, highlighting the thermodynamic and kinetic favorability of each step.

Consider the base hydrolysis of this compound. The reaction is proposed to proceed via a nucleophilic addition-elimination mechanism. A computational study would map this pathway as follows:

Reactants: The initial energy of this compound and a hydroxide ion in a solvent continuum model is calculated.

First Transition State (TS1): The structure and energy of the transition state for the nucleophilic attack of OH- on the C=S carbon are determined.

Tetrahedral Intermediate: The energy of the resulting tetrahedral intermediate is calculated. This species represents a local minimum on the potential energy surface.

Second Transition State (TS2): The pathway continues with the cleavage of the endocyclic C-O bond, which proceeds through a second transition state leading to the opening of the pyran-2-thione ring.

Products: The final energy of the ring-opened product is calculated.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the interactions and dynamics in the condensed phase, such as in solutions and solid states.

Simulation of Intermolecular Interactions in Solution and Solid States

In the solid state, the intermolecular interactions of this compound would likely be governed by a combination of forces, including van der Waals interactions, dipole-dipole interactions arising from the polar thione group, and potentially π-π stacking interactions between the aromatic rings. Quantum chemical calculations on related benzopyran structures have highlighted the importance of C-H—O, C-H—X (where X is a halogen), C-X—O, and C-X—X type contacts, which are characterized as unconventional hydrogen bonds mdpi.com. The stability of the crystal lattice in such compounds is often influenced by the presence and nature of these interactions mdpi.com. For instance, in dihydropyrimidine-2(1H)-thione derivatives, N-H⋯S=C hydrogen bonds play a crucial role in the stabilization of their supramolecular architectures researchgate.net. Analysis of the electrostatic potentials in these thione derivatives has been shown to correlate well with computed interaction energies, providing a clear characterization of the strengths of different intermolecular forces researchgate.net.

In solution, the interactions of this compound with solvent molecules would dictate its solubility and conformational dynamics. MD simulations can be employed to study these interactions in detail. For example, simulations of 2H-pyran-2-one analogues in water have been used to calculate interaction energies and analyze the formation of hydrogen bonds between the solute and solvent molecules mdpi.com. Such studies can reveal the preferred solvation shells around the molecule and provide insights into its local environment.

The energies of these intermolecular interactions can be decomposed into electrostatic, polarization, and repulsion components to understand the nature of the forces at play. In many organic crystals, the dispersion component is a major contributor to the total lattice energy, highlighting the importance of van der Waals forces researchgate.net.

Adsorption Behavior on Material Surfaces

The study of the adsorption of this compound on various material surfaces is crucial for applications in areas such as catalysis, sensing, and materials science. While specific studies on this compound may be limited, the principles can be inferred from computational studies of similar molecules. Density Functional Theory (DFT) is a common method used to investigate the adsorption of molecules on surfaces.

For example, DFT calculations have been used to study the adsorption of small molecules like water and oxygen on metal surfaces such as Cu(100) and Al(111) researchgate.netresearchgate.net. These studies typically determine the preferential adsorption sites (e.g., top, bridge, hollow sites), adsorption energies, and the nature of the chemical bonding between the adsorbate and the surface researchgate.net. The calculations can also elucidate the electronic structure changes upon adsorption, such as charge transfer and changes in the density of states researchgate.net.

In the case of this compound, the thione group and the aromatic ring system would be the primary sites for interaction with a material surface. The sulfur atom of the thione group could act as a Lewis base, interacting with acidic sites on a surface. The π-system of the benzopyran ring could interact with surfaces through van der Waals forces or, in the case of metallic surfaces, through d-π orbital interactions.

The orientation of the molecule on the surface and the strength of the adsorption would depend on the nature of the surface material. For instance, on a polar surface, electrostatic interactions with the thione group might dominate, leading to a more upright orientation. On a non-polar or metallic surface, π-stacking interactions with the aromatic ring might favor a more parallel orientation. MD simulations can also be used to study the dynamics of the adsorption process and the behavior of a layer of adsorbed molecules on a surface.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, these methods can provide valuable information about its vibrational, electronic, and nuclear magnetic resonance (NMR) spectra.

DFT and its time-dependent extension (TD-DFT) are widely used for the prediction of spectroscopic parameters researchgate.net. Vibrational frequencies and intensities can be calculated with good accuracy using hybrid and double-hybrid density functionals frontiersin.org. These calculations can aid in the assignment of experimental infrared (IR) and Raman spectra. Anharmonic effects, which are often important for accurate predictions, can be included using methods like the second-order vibrational perturbation theory (VPT2) frontiersin.orgnih.gov.

Electronic absorption spectra (UV-Vis) can be simulated using TD-DFT, which provides information about the excitation energies and oscillator strengths of electronic transitions researchgate.net. This can help in understanding the electronic structure of the molecule and the nature of its excited states.

NMR chemical shifts and coupling constants can also be computed with high accuracy using various levels of theory. These calculations are crucial for the interpretation of experimental NMR spectra and can aid in the structural elucidation of the compound and its derivatives.

For a more detailed analysis of molecular rotation, computational methods can predict rotational constants with high precision. While computationally expensive, composite quantum-chemical approaches can yield very accurate results. More cost-effective models based on DFT have also been shown to predict rotational constants with an accuracy of 0.3% or better, making them suitable for larger molecules nih.gov. The inclusion of vibrational corrections is often necessary to achieve quantitative agreement with experimental data nih.gov.

Quantitative Structure-Reactivity Relationships from Computational Data

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. Computational chemistry plays a vital role in developing these models by providing a wide range of molecular descriptors that quantify the structural, electronic, and physicochemical properties of the molecules.

For a series of this compound derivatives, a QSAR study could be performed to understand how different substituents on the benzopyran ring affect a particular biological activity or chemical reactivity. The first step in a QSAR study is to generate a set of molecular descriptors. These can include:

Steric descriptors: Molecular volume, surface area, and specific steric parameters.

Electronic descriptors: Atomic charges, dipole moment, HOMO and LUMO energies, and electrostatic potential maps.

Hydrophobic descriptors: LogP and hydrophobic fields.

Topological descriptors: Connectivity indices and shape indices.

Once the descriptors are calculated, a statistical method, such as partial least squares (PLS) analysis, is used to build a mathematical model that correlates the descriptors with the observed activity or reactivity nih.govnih.gov.

For example, 3D-QSAR studies on benzopyran derivatives as selective COX-2 inhibitors have shown that steric and hydrophobic features play a significant role in their biological activity nih.gov. Similarly, 2D- and 3D-QSAR studies on benzopyranes as inhibitors of P-glycoprotein have identified important pharmacophoric features, including H-bond donors and acceptors, and hydrophobic groups nih.gov. These models not only provide predictive power for new, untested compounds but also offer insights into the molecular features that are important for the desired property. This information can then be used to guide the rational design of new derivatives with improved activity or reactivity.

The following table summarizes some of the key computational descriptors that could be used in a QSAR study of this compound derivatives.